molecular formula C7H16Cl2N4O B2583748 2-methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one dihydrochloride CAS No. 2309446-94-2

2-methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one dihydrochloride

Cat. No.: B2583748
CAS No.: 2309446-94-2
M. Wt: 243.13
InChI Key: UIQFAYOTODSOJS-UHFFFAOYSA-N
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Description

2-methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one dihydrochloride is a spirocyclic compound with a unique structure that includes a spiro junction and multiple nitrogen atoms. This compound has gained attention in the field of medicinal chemistry due to its potential biological activities and pharmaceutical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one dihydrochloride typically involves a multicomponent reaction. One common method includes the reaction of 1-methylpiperidin-4-one, 2-amino-4-methoxy-6-methyl-1,3,5-triazine, and thiosemicarbazide under microwave-assisted conditions. This method is preferred over conventional methods due to its higher yield and shorter reaction time .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions, optimized for large-scale synthesis. The use of microwave-assisted synthesis can be scaled up to industrial levels, ensuring efficient production with high yields.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where one of the nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one dihydrochloride involves its interaction with specific molecular targets. For example, it has been shown to inhibit DNA gyrase in Escherichia coli, which is crucial for bacterial DNA replication . This inhibition leads to the antibacterial effects observed in vitro.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-1,2,4,8-tetraazaspiro[45]decan-3-one dihydrochloride is unique due to its specific spirocyclic structure and the presence of multiple nitrogen atoms

Properties

IUPAC Name

2-methyl-1,2,4,8-tetrazaspiro[4.5]decan-3-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4O.2ClH/c1-11-6(12)9-7(10-11)2-4-8-5-3-7;;/h8,10H,2-5H2,1H3,(H,9,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQFAYOTODSOJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)NC2(N1)CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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